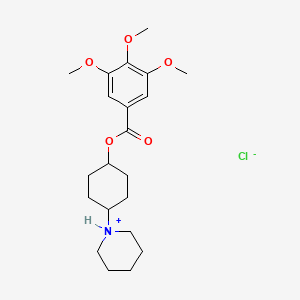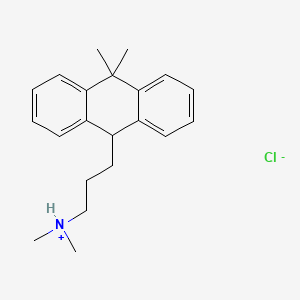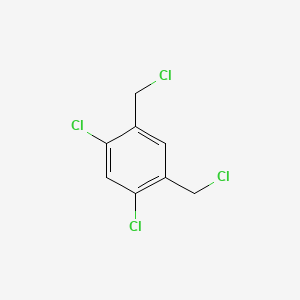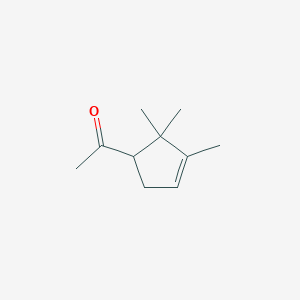![molecular formula C39H45IN2S2 B13741301 (2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide CAS No. 15979-19-8](/img/structure/B13741301.png)
(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide” is a complex organic molecule that features multiple benzothiazole and cyclohexene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of benzothiazole rings and the subsequent coupling with cyclohexene derivatives. Typical reaction conditions may include:
Formation of Benzothiazole Rings: This can be achieved through the condensation of 2-aminothiophenol with aldehydes or ketones.
Coupling Reactions: The coupling of benzothiazole derivatives with cyclohexene rings may involve Wittig reactions or other olefination techniques.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole rings may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may target the double bonds within the cyclohexene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield saturated cyclohexane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or dyes.
Biology
Biological Probes: The compound may be used as a fluorescent probe in biological imaging.
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-microbial agent.
Industry
Dyes and Pigments: Use in the production of dyes due to its chromophoric properties.
Sensors: Development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of this compound will depend on its specific application. For example:
Biological Activity: Interaction with specific molecular targets such as enzymes or receptors.
Catalytic Activity: Coordination with metal centers in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Cyclohexene Derivatives: Compounds with similar cyclohexene rings.
Uniqueness
The unique combination of benzothiazole and cyclohexene rings in this compound may confer distinct properties, such as enhanced stability or specific reactivity, compared to other similar compounds.
Properties
CAS No. |
15979-19-8 |
|---|---|
Molecular Formula |
C39H45IN2S2 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C39H45N2S2.HI/c1-7-40-32-16-9-11-18-34(32)42-36(40)22-30-20-28(24-38(3,4)26-30)14-13-15-29-21-31(27-39(5,6)25-29)23-37-41(8-2)33-17-10-12-19-35(33)43-37;/h9-23H,7-8,24-27H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
FNPCQDVGQPFHND-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C\C=C\C4=C/C(=C\C5=[N+](C6=CC=CC=C6S5)CC)/CC(C4)(C)C)/CC(C3)(C)C.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=CC=CC4=CC(=CC5=[N+](C6=CC=CC=C6S5)CC)CC(C4)(C)C)CC(C3)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)

![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)











